molecular formula C19H14F2N2O2S B2519836 N-(2-acetamido-5-(thiophen-3-yl)phenyl)-2,4-difluorobenzamide CAS No. 1207024-51-8

N-(2-acetamido-5-(thiophen-3-yl)phenyl)-2,4-difluorobenzamide

Cat. No.: B2519836
CAS No.: 1207024-51-8
M. Wt: 372.39
InChI Key: LBTDSFAEALHURI-UHFFFAOYSA-N
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Description

N-(2-acetamido-5-(thiophen-3-yl)phenyl)-2,4-difluorobenzamide is a synthetic organic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a thiophene ring, which is known for its electron-rich properties, making it a valuable scaffold in medicinal chemistry. The presence of acetamido and difluorobenzamide groups further enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-acetamido-5-(thiophen-3-yl)phenyl)-2,4-difluorobenzamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The general reaction conditions include:

    Reagents: Boronic acid derivative, aryl halide, palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3)

    Solvent: Typically, a mixture of water and an organic solvent like toluene or ethanol

    Temperature: 80-100°C

    Time: 12-24 hours

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for higher yields and cost-effectiveness. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

N-(2-acetamido-5-(thiophen-3-yl)phenyl)-2,4-difluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

    Substitution: Electrophilic substitution using reagents like bromine (Br2) or nucleophilic substitution using sodium methoxide (NaOCH3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of a nitro group can yield the corresponding amine.

Scientific Research Applications

N-(2-acetamido-5-(thiophen-3-yl)phenyl)-2,4-difluorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-acetamido-5-(thiophen-3-yl)phenyl)-2,4-difluorobenzamide involves its interaction with specific molecular targets. The thiophene ring can interact with biological macromolecules through π-π stacking or hydrogen bonding. The acetamido group can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity or modulating receptor function. The difluorobenzamide group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-acetamido-5-(thiophen-3-yl)phenyl)-2,4-difluorobenzamide is unique due to its combination of a thiophene ring with acetamido and difluorobenzamide groups. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

N-(2-acetamido-5-thiophen-3-ylphenyl)-2,4-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F2N2O2S/c1-11(24)22-17-5-2-12(13-6-7-26-10-13)8-18(17)23-19(25)15-4-3-14(20)9-16(15)21/h2-10H,1H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBTDSFAEALHURI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)C2=CSC=C2)NC(=O)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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